molecular formula C10H10O3 B8451442 (4-Methoxy-benzofuran-3-yl)-methanol

(4-Methoxy-benzofuran-3-yl)-methanol

Cat. No.: B8451442
M. Wt: 178.18 g/mol
InChI Key: CWZDPEPNXGUDQJ-UHFFFAOYSA-N
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Description

(4-Methoxy-benzofuran-3-yl)-methanol is a benzofuran derivative featuring a methoxy group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Benzofurans are aromatic heterocycles with a fused benzene and furan ring, imparting unique electronic and steric properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(4-methoxy-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-4,6,11H,5H2,1H3

InChI Key

CWZDPEPNXGUDQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid (): Features an acetyl group at position 5, a 4-methoxyphenyl group at position 2, and an acetic acid substituent at position 3. The carboxylic acid group increases water solubility compared to the hydroxymethyl group in the target compound .
  • (R)-3-(4-methoxyphenyl)-2,3-dihydrobenzofuran-3-ol (): A dihydrobenzofuran derivative with a hydroxyl group and a 4-methoxyphenyl substituent. The partially saturated ring reduces aromatic stability, altering reactivity and electronic properties compared to fully aromatic benzofurans .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Polarity Solubility
(4-Methoxy-benzofuran-3-yl)-methanol 4-OCH₃, 3-CH₂OH ~178 Moderate Polar solvents (MeOH)
2-(5-Acetyl-...benzofuran-3-yl)acetic acid 5-COCH₃, 3-CH₂COOH ~356 High Aqueous (pH-dependent)
(R)-3-(4-methoxyphenyl)-dihydrobenzofuran 4-OCH₃, dihydro ring, 3-OH ~258 Moderate Ethanol, DCM
  • Polarity : The hydroxymethyl group in the target compound offers intermediate polarity, whereas the acetic acid analog is highly polar due to its ionizable carboxylic acid group.
  • Stability : The hydroxymethyl group may render the target compound prone to oxidation compared to methyl or ether analogs.

Research Findings

  • Synthetic Efficiency: Multicomponent reactions (e.g., ) are favored for benzofuran synthesis due to atom economy and reduced purification steps .
  • Structural Insights : Crystallographic data for related compounds (e.g., dihydrobenzofurans) are often resolved using SHELX software, critical for confirming stereochemistry and substituent orientation .

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